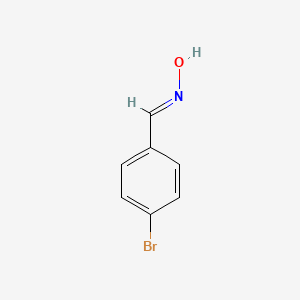

4-Bromobenzaldehyde oxime

CAS No.: 25062-46-8; 40979-16-6; 59541-49-0

Cat. No.: VC5662913

Molecular Formula: C7H6BrNO

Molecular Weight: 200.035

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25062-46-8; 40979-16-6; 59541-49-0 |

|---|---|

| Molecular Formula | C7H6BrNO |

| Molecular Weight | 200.035 |

| IUPAC Name | (NE)-N-[(4-bromophenyl)methylidene]hydroxylamine |

| Standard InChI | InChI=1S/C7H6BrNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+ |

| Standard InChI Key | UIIZGAXKZZRCBN-WEVVVXLNSA-N |

| SMILES | C1=CC(=CC=C1C=NO)Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The crystal structure of 4-bromobenzaldehyde oxime, determined via X-ray diffraction, reveals an orthorhombic lattice system (space group P2₁2₁2₁) with unit cell parameters a = 6.608 Å, b = 23.11 Å, and c = 4.687 Å . The oxime group adopts an anti (E) configuration, with the hydroxylamine moiety (-N-OH) positioned trans to the aromatic ring. The bromine atom’s electronegativity induces partial positive charge on the adjacent carbon, enhancing the compound’s susceptibility to nucleophilic attack.

Table 1: Key Structural Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₆BrNO |

| Molecular Weight | 200.03 g/mol |

| Melting Point | 118°C |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Volume | 715.8 ų |

Spectroscopic Characterization

¹H NMR (CDCl₃): The aromatic protons resonate as a doublet at δ 7.60 ppm (J = 8.5 Hz) and a doublet at δ 7.30 ppm (J = 8.5 Hz), corresponding to the para-substituted benzene ring. The oxime proton (-CH=N-OH) appears as a singlet at δ 8.10 ppm .

¹³C NMR: Signals at δ 149.2 ppm (C=N) and δ 122.1–131.8 ppm (aromatic carbons) confirm the oxime and brominated aromatic structure.

IR Spectroscopy: Strong absorption bands at 3250 cm⁻¹ (O-H stretch) and 1630 cm⁻¹ (C=N stretch) further validate the functional groups.

Synthetic Methodologies

Conventional Synthesis

The most widely employed method involves the condensation of 4-bromobenzaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux. The reaction proceeds via nucleophilic addition of the hydroxylamine to the carbonyl group, followed by dehydration to form the oxime.

Yields typically exceed 90% when equimolar quantities of aldehyde and hydroxylamine are used .

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the oximation reaction. In a solvent-free system, 4-bromobenzaldehyde reacts with NH₂OH·HCl and oxalic acid (H₂C₂O₄) under microwave conditions (300 W, 80°C) to yield the oxime in 95% yield within 10 minutes . This method reduces reaction times by 80% compared to conventional heating.

Table 2: Comparison of Synthetic Methods

| Method | Conditions | Time | Yield |

|---|---|---|---|

| Conventional Reflux | EtOH, 80°C | 60 min | 95% |

| Microwave Irradiation | Solvent-free, 300 W | 10 min | 95% |

Chemical Reactivity and Applications

Oxidation Reactions

4-Bromobenzaldehyde oxime undergoes oxidation with phosphoric acid diethyl ester [(EtO)₂PO₂H] in acetonitrile to yield 4-bromobenzonitrile. The reaction mechanism involves the formation of a nitrile via dehydration of the oxime intermediate:

Reduction Reactions

Catalytic hydrogenation over palladium on carbon (Pd/C) in ethanol reduces the oxime to 4-bromoaniline. This transformation proceeds via intermediate imine formation, followed by hydrogenolysis of the N-O bond:

Nucleophilic Substitution

The bromine atom participates in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, facilitated by palladium catalysts. This reactivity enables the synthesis of biaryl derivatives, which are valuable in medicinal chemistry.

Comparative Analysis with Analogues

Halogen-Substituted Benzaldoximes

-

4-Chlorobenzaldoxime: Exhibits lower reactivity in cross-coupling reactions due to chlorine’s weaker leaving-group ability compared to bromine.

-

4-Fluorobenzaldoxime: The strong C-F bond limits substitution reactions but enhances metabolic stability in pharmaceutical applications.

Table 3: Reactivity of Para-Substituted Benzaldoximes

| Compound | Relative Reactivity in Suzuki Coupling |

|---|---|

| 4-Bromobenzaldoxime | High |

| 4-Chlorobenzaldoxime | Moderate |

| 4-Fluorobenzaldoxime | Low |

Industrial and Research Applications

Pharmaceutical Intermediates

4-Bromobenzaldehyde oxime serves as a precursor to antipsychotic agents and antimicrobial compounds. Its bromine atom enhances lipophilicity, improving blood-brain barrier penetration in drug candidates.

Ligand Design in Coordination Chemistry

The oxime group acts as a bidentate ligand, forming stable complexes with transition metals such as copper and nickel. These complexes exhibit catalytic activity in oxidation reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume